1-Cyclohexyloxy-3-methylamino-propan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclohexyloxy-3-methylamino-propan-2-ol typically involves the reaction of cyclohexanol with 3-chloropropan-1-ol to form 1-cyclohexyloxy-3-chloropropan-2-ol. This intermediate is then reacted with methylamine to yield the final product . The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Chemical Reactions Analysis
1-Cyclohexyloxy-3-methylamino-propan-2-ol can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclohexyloxy-3-methylamino-propan-2-ol is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors . It can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
1-Cyclohexyloxy-3-methylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Cyclohexyloxy-2-propanol: Lacks the methylamino group, making it less versatile in certain reactions.
3-Methylamino-1-propanol: Lacks the cyclohexyloxy group, affecting its hydrophobicity and reactivity.
Cyclohexanol: A simpler structure that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it useful in a variety of research applications .
Biological Activity
1-Cyclohexyloxy-3-methylamino-propan-2-ol (also known as this compound) is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C10H21NO2
- Molecular Weight : 187.28 g/mol
- CAS Number : 60260990
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's mechanism involves:
- Receptor Modulation : It is believed to modulate neurotransmitter receptors, which can influence neurological processes and potentially provide therapeutic effects in conditions such as depression and anxiety.
- Enzyme Interaction : The compound may interact with specific enzymes, thereby affecting metabolic pathways critical for cellular function and survival.
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating a potential role as a chemotherapeutic agent.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its neuroprotective effects.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Neuroprotective | Modulation of neurotransmitter levels |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with this compound, suggesting its potential as an anticancer therapeutic agent.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress. The compound was found to significantly reduce markers of oxidative damage and improve neuronal survival rates compared to untreated controls. These findings highlight the compound's potential for developing treatments for neurodegenerative diseases.
Properties
IUPAC Name |
1-cyclohexyloxy-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKAAPYQOAYPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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